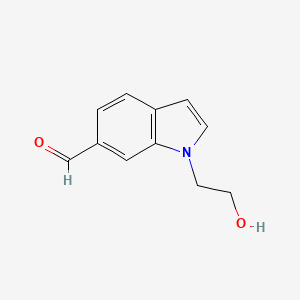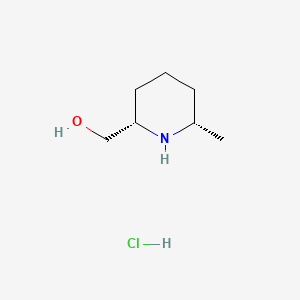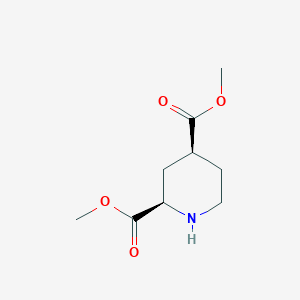
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a hydroxyethyl group at the first position and an aldehyde group at the sixth position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 2-hydroxyethyl phenylhydrazine and an appropriate aldehyde precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would likely be scaled up from laboratory methods, ensuring consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-Hydroxyethyl)-1H-indole-6-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-1H-indole-6-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be used in the study of these activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde: Aldehyde group at the fifth position.
1-(2-Hydroxyethyl)-1H-indole-7-carbaldehyde: Aldehyde group at the seventh position.
Uniqueness: 1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)indole-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-2-1-9(8-14)7-11(10)12/h1-4,7-8,13H,5-6H2 |
Clave InChI |
GTCKFMQHWAIAEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2CCO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)






![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
